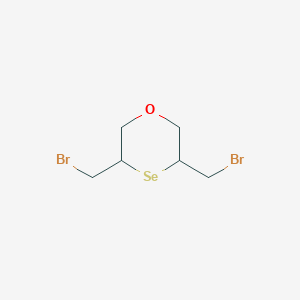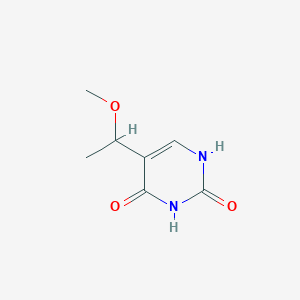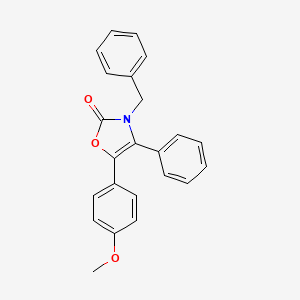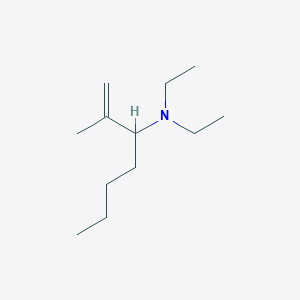![molecular formula C12H11O4P B14528056 2-Ethoxy-2H-2lambda~5~-naphtho[2,3-d][1,3,2]dioxaphosphol-2-one CAS No. 62290-27-1](/img/structure/B14528056.png)
2-Ethoxy-2H-2lambda~5~-naphtho[2,3-d][1,3,2]dioxaphosphol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2H-2lambda~5~-naphtho[2,3-d][1,3,2]dioxaphosphol-2-one is a complex organic compound that belongs to the class of naphthophosphol compounds These compounds are characterized by their unique ring structures that include both naphthalene and phospholane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2H-2lambda~5~-naphtho[2,3-d][1,3,2]dioxaphosphol-2-one typically involves the reaction of 2-ethoxy-1-naphthoyl chloride with appropriate phosphorus-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at a moderate level to ensure the stability of the intermediate compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for the large-scale synthesis of this compound. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2H-2lambda~5~-naphtho[2,3-d][1,3,2]dioxaphosphol-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a variety of substituted naphthophosphol compounds .
Scientific Research Applications
2-Ethoxy-2H-2lambda~5~-naphtho[2,3-d][1,3,2]dioxaphosphol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2H-2lambda~5~-naphtho[2,3-d][1,3,2]dioxaphosphol-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-1-naphthoyl chloride: A precursor in the synthesis of 2-Ethoxy-2H-2lambda~5~-naphtho[2,3-d][1,3,2]dioxaphosphol-2-one.
Naphtho[2,3-c][1,2,5]thiadiazole: A compound with similar structural features but different chemical properties.
2H-Naphtho[2,3-d][1,2,3]triazole: Another structurally related compound used in dye-sensitized solar cells.
Uniqueness
This compound is unique due to its combination of naphthalene and phospholane moieties, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
62290-27-1 |
|---|---|
Molecular Formula |
C12H11O4P |
Molecular Weight |
250.19 g/mol |
IUPAC Name |
2-ethoxybenzo[f][1,3,2]benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C12H11O4P/c1-2-14-17(13)15-11-7-9-5-3-4-6-10(9)8-12(11)16-17/h3-8H,2H2,1H3 |
InChI Key |
SCHYMVUSZPXGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=O)OC2=CC3=CC=CC=C3C=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Amino(anilino)methylidene]-N'-tert-butylurea](/img/structure/B14527985.png)
![Ethyl {(4-nitrophenyl)[(pyrrolidin-1-yl)imino]acetyl}sulfamate](/img/structure/B14527986.png)



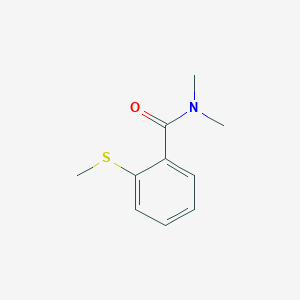
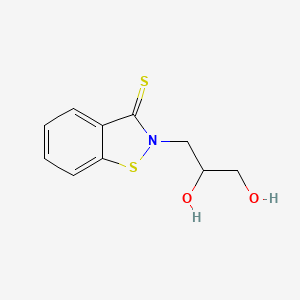
![Trimethyl{[2-(trimethylsilyl)cyclopropyl]methyl}silane](/img/structure/B14528018.png)
![6-Hydroxy-12-methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14528033.png)
